molecular formula C15H21NO3 B12438986 3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12438986
M. Wt: 263.33 g/mol
InChI Key: YELNHZBKGVHJGV-UHFFFAOYSA-N
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Description

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure It is a derivative of acrylic acid, featuring a diethylaminomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with diethylamine in the presence of a suitable catalyst. The reaction is typically carried out under ambient temperature and involves simple work-up procedures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, while the methoxyphenyl group may enhance its binding affinity. These interactions can modulate various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)

InChI Key

YELNHZBKGVHJGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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